molecular formula C9H16ClNO2 B2378194 Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-75-5

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Cat. No.: B2378194
CAS No.: 2503155-75-5
M. Wt: 205.68
InChI Key: SLKRQOWCKYVWGP-GJRYXAKSSA-N
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Description

Methyl (1S,2R,4R)-2-aminobicyclo[221]heptane-2-carboxylate;hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the amino group: This step often involves the use of a suitable amine source under controlled conditions to ensure the correct stereochemistry.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate
  • Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrobromide

Uniqueness

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKRQOWCKYVWGP-GJRYXAKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]2CC[C@H]1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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